molecular formula C9H10O2 B1297913 2,6-Dimethyl-4-hydroxybenzaldehyde CAS No. 70547-87-4

2,6-Dimethyl-4-hydroxybenzaldehyde

Cat. No. B1297913
CAS RN: 70547-87-4
M. Wt: 150.17 g/mol
InChI Key: XXTRGLCPRZQPHJ-UHFFFAOYSA-N
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Patent
US05952360

Procedure details

4-Allyloxy-2,6-dimethyl-benzaldehyde, 9.67 g (50.9 mmole), 1.14 g (5.09 mmole) of palladium II acetate, and 8.00 g (30.5 mmole)of triphenylphosphine was mixed in a flask. Formic acid, 2.11 ml (56 mmole), was added and the mixture was swirled in a 800 oil bath. Within 15 seconds the reaction exothermed and turned very dark. The gum was dissolved in ethyl acetate, washed once in sodium bicarbonate, once in water, and once in brine then chromatographed on 350 ml silica, using 20%, then 40% ethyl acetate/hexane. Fractions were bulked and crystallize from methylene chloride/hexane to give 3.90 g (51%) of subtitled product which was used without further purification.
Name
4-Allyloxy-2,6-dimethyl-benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:12]=[C:11]([CH3:13])[C:8]([CH:9]=[O:10])=[C:7]([CH3:14])[CH:6]=1)C=C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(O)=O>C(OCC)(=O)C.CC(O)=O.CC(O)=O.[Pd]>[CH3:13][C:11]1[CH:12]=[C:5]([OH:4])[CH:6]=[C:7]([CH3:14])[C:8]=1[CH:9]=[O:10] |f:4.5.6|

Inputs

Step One
Name
4-Allyloxy-2,6-dimethyl-benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC1=CC(=C(C=O)C(=C1)C)C
Name
Quantity
8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.14 g
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed once in sodium bicarbonate, once in water
CUSTOM
Type
CUSTOM
Details
once in brine then chromatographed on 350 ml silica
CUSTOM
Type
CUSTOM
Details
crystallize from methylene chloride/hexane

Outcomes

Product
Details
Reaction Time
15 s
Name
Type
product
Smiles
CC1=C(C=O)C(=CC(=C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.